Methyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-13-5(12)2-4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCKLDDFYAFQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(2-(trifluoromethyl)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on available research.
Chemical Structure and Properties
This compound features a thiazole ring substituted with a trifluoromethyl group and an ester functional group. The presence of the trifluoromethyl moiety is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets:
- AMPK Activation : Compounds similar to this compound have been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. For instance, Activator-3, a related compound, was found to robustly activate AMPK in rat hepatocytes and myoblasts, leading to decreased plasma glucose and enhanced fatty acid oxidation .
- Inhibition of CDK9 : Thiazole derivatives have demonstrated the ability to inhibit cyclin-dependent kinase 9 (CDK9), which is involved in RNA polymerase II transcription. This inhibition can lead to reduced levels of anti-apoptotic proteins such as Mcl-1, promoting apoptosis in cancer cells .
Biological Activity Data
Various studies have evaluated the biological activities of thiazole derivatives, including this compound. Here are some findings:
Case Studies
- Anticancer Potential : In a study involving substituted thiazoles, compounds similar to this compound exhibited significant cytotoxicity against melanoma and prostate cancer cell lines. The antiproliferative activity was linked to the inhibition of tubulin polymerization and CDK9 activity .
- Metabolic Effects : Research indicated that thiazole derivatives can mitigate metabolic disorders by activating AMPK pathways. This activation leads to beneficial effects such as reduced lipid accumulation and improved glucose metabolism in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
